(3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom, a hydroxyquinazoline moiety, and an indolone core, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indolone core, followed by the introduction of the bromine atom through bromination reactions. The hydroxyquinazoline moiety is then attached via a condensation reaction, often using a suitable aldehyde or ketone as the starting material. The final step involves the formation of the methylene bridge, which is achieved through a Wittig or similar reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts. Large-scale synthesis might also employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydroxy or alkoxy derivatives.
Scientific Research Applications
(3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it might bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-chloro-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
- (3Z)-5-fluoro-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of (3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C20H16BrN3O2 |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-[(Z)-(5-bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H16BrN3O2/c1-2-9-24-17-8-7-12(21)10-14(17)15(20(24)26)11-18-22-16-6-4-3-5-13(16)19(25)23-18/h3-8,10-11H,2,9H2,1H3,(H,22,23,25)/b15-11- |
InChI Key |
GWHGHTNSNNHJAG-PTNGSMBKSA-N |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/C3=NC4=CC=CC=C4C(=O)N3)/C1=O |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=CC=CC=C4C(=O)N3)C1=O |
Origin of Product |
United States |
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